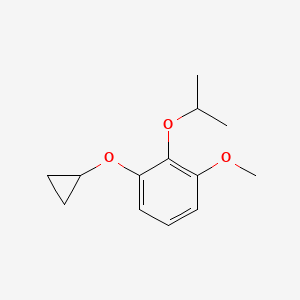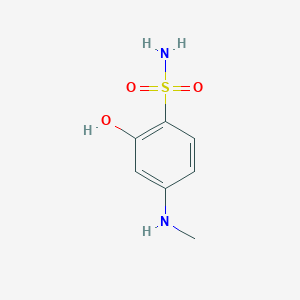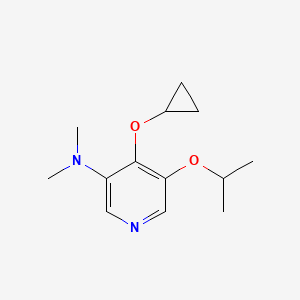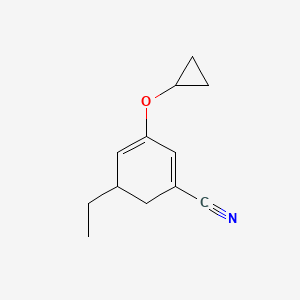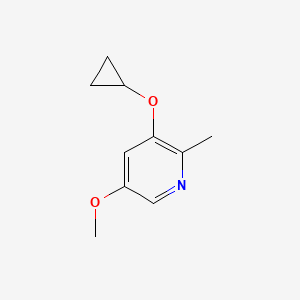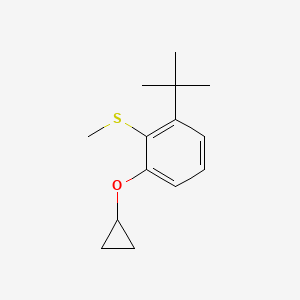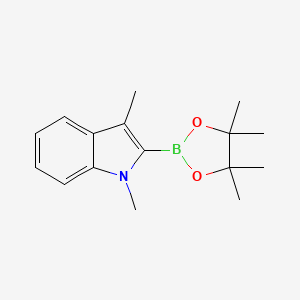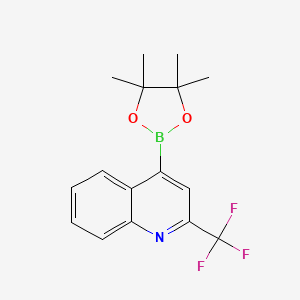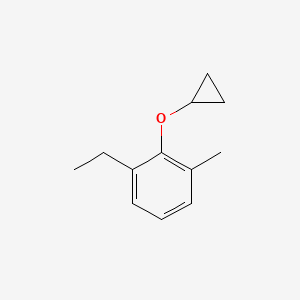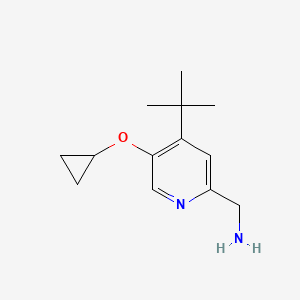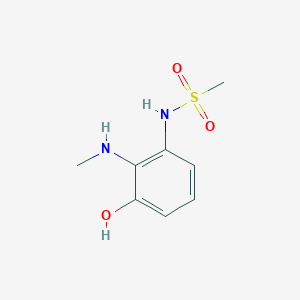
N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide: is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a hydroxy group and a methylamino group. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxyaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction between 3-hydroxyaniline and methanesulfonyl chloride is carried out in the presence of a base, such as triethylamine, to form the intermediate N-(3-hydroxyphenyl)methanesulfonamide.
Methylation: The intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base, such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxy or methylamino groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylmethanesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and methylamino groups allow it to form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
- N-(3-Hydroxyphenyl)methanesulfonamide
- N-(2-Hydroxy-3-(methylamino)phenyl)methanesulfonamide
- N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
Comparison:
- Structural Differences: The position of the hydroxy and methylamino groups on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide’s specific substitution pattern allows it to exhibit unique interactions with molecular targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H12N2O3S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
N-[3-hydroxy-2-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-8-6(10-14(2,12)13)4-3-5-7(8)11/h3-5,9-11H,1-2H3 |
InChI-Schlüssel |
AVAKMVWZXOXHBS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC=C1O)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


